molecular formula C15H14S B047645 2,4,7-Trimethyldibenzothiophene CAS No. 216983-03-8

2,4,7-Trimethyldibenzothiophene

Cat. No. B047645
CAS RN: 216983-03-8
M. Wt: 226.3 g/mol
InChI Key: YDWNRDFOOADVGC-UHFFFAOYSA-N
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Description

2,4,7-Trimethyldibenzothiophene is a chemical compound with the molecular formula C15H14S . It is a type of trimethyldibenzothiophene, which are compounds that are ubiquitous in fossil fuels .


Synthesis Analysis

The synthesis and spectral properties of seven trimethyldibenzothiophenes, including 2,4,7-Trimethyldibenzothiophene, have been described in a study . These compounds are important for the analysis of fossil fuels, as they are commonly found in crude oil .


Molecular Structure Analysis

The molecular structure of 2,4,7-Trimethyldibenzothiophene consists of a dibenzothiophene core with three methyl groups attached at the 2, 4, and 7 positions .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4,7-Trimethyldibenzothiophene are not detailed in the search results, it is known that trimethyldibenzothiophenes are present in fossil fuels . Therefore, they may participate in the complex series of reactions that occur during the refining of crude oil.


Physical And Chemical Properties Analysis

2,4,7-Trimethyldibenzothiophene has a molecular weight of 226.3 g/mol . It has a topological polar surface area of 28.2 Ų and a complexity of 262 . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .

Scientific Research Applications

Geochemical Indicators in Petroleum Systems

2,4,7-Trimethyldibenzothiophene: (2,4,7-TMDBT) is utilized as a geochemical indicator to determine the origin, depositional environments, and thermal maturity status of crude oils and source rocks . The presence and ratios of such compounds in crude oil provide valuable insights into the geological history and the processes that have affected the petroleum system.

Reactivity in Desulfurization Processes

The compound’s reactivity has been studied in the context of desulfurization processes2,4,7-TMDBT shows a higher reactivity due to its effective adsorption site, which is crucial for the desulfurization of refractory organosulfur compounds in fuels . This property is significant for developing more efficient and less energy-intensive methods for removing sulfur from fossil fuels.

Maturity Assessment of Fossil Fuels

2,4,7-TMDBT: ratios are correlated with other maturity indicators, making them effective for assessing the maturity of fossil fuels . This application is particularly important for the exploration and exploitation of oil and gas resources, as it helps in identifying the most economically viable sources.

Safety and Hazards

The safety data sheet for 2,4,7-Trimethyldibenzothiophene suggests that it should be handled with care to avoid dust formation and inhalation of vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Research suggests that exposure to 2,4,7-Trimethyldibenzothiophene can disrupt key pathways important for placental trophoblast function . This highlights the importance of further studies to determine the impact of exposure to both parent and alkylated compounds . The potential effects of such compounds on reproductive success at environmentally relevant levels also warrant further investigation .

properties

IUPAC Name

2,4,7-trimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWNRDFOOADVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423829
Record name 2,4,7-trimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trimethyldibenzothiophene

CAS RN

216983-03-8
Record name 2,4,7-trimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,4,7-Trimethyldibenzothiophene particularly relevant in the context of oil spills and environmental pollution?

A: 2,4,7-Trimethyldibenzothiophene belongs to a group of compounds called alkylated dibenzothiophenes, which are found in crude oil. These compounds are of concern due to their persistence in the environment and potential toxicity. Understanding the bioaccumulation and degradation of 2,4,7-Trimethyldibenzothiophene is crucial for assessing its environmental impact and developing effective bioremediation strategies. Research [] has shown that 2,4,7-Trimethyldibenzothiophene can accumulate in marine organisms like the clam Mactra veneriformis after exposure to oil-suspended particulate matter aggregates (OSAs), highlighting the potential risks associated with oil spills.

Q2: How does the structure of 2,4,7-Trimethyldibenzothiophene influence its reactivity compared to other alkylated dibenzothiophenes?

A: The position of the methyl groups in 2,4,7-Trimethyldibenzothiophene significantly impacts its reactivity, particularly in desulfurization reactions. Theoretical calculations and experimental data [] demonstrate that 2,4,7-Trimethyldibenzothiophene exhibits higher reactivity compared to its isomers (e.g., 1,4,7-trimethyldibenzothiophene and 3,4,7-trimethyldibenzothiophene). This difference is attributed to the specific arrangement of methyl groups influencing the accessibility and electron density of the sulfur atom, which plays a crucial role in the desulfurization process.

Q3: Beyond its environmental impact, does 2,4,7-Trimethyldibenzothiophene have any biological effects?

A: Research suggests that 2,4,7-Trimethyldibenzothiophene can impact placental trophoblast cell function []. Specifically, 2,4,7-Trimethyldibenzothiophene was found to increase estradiol output and tube-like formation (a surrogate for angiogenesis) in placental trophoblast cells, indicating potential disruption of hormonal pathways and placental development. This finding underscores the importance of investigating the potential health effects of exposure to 2,4,7-Trimethyldibenzothiophene and other alkylated dibenzothiophenes, particularly in vulnerable populations.

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